The Privileged Scaffold: Physical, Chemical, and Biological Profiling of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate
The Privileged Scaffold: Physical, Chemical, and Biological Profiling of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate
Executive Summary
In the landscape of medicinal chemistry, the chromone (4-oxo-4H-chromene) ring system stands out as a highly privileged scaffold. Mimicking the structural motifs of natural flavonoids, these oxygen-containing heterocycles offer a rigid, planar geometry that facilitates precise interactions with diverse enzymatic pockets. This technical whitepaper provides an in-depth analysis of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate (CAS: 92397-12-1)[1]. By synthesizing its physicochemical properties, pharmacological mechanisms, and a highly optimized, self-validating synthetic protocol, this guide serves as a comprehensive resource for drug development professionals looking to leverage this versatile building block.
Structural and Physicochemical Profiling
Understanding the baseline physicochemical properties of a scaffold is the first step in rational drug design. The presence of the ethyl carboxylate group at the C3 position, combined with methyl substitutions at C2 and C7, creates a lipophilic molecule with excellent hydrogen-bond accepting capabilities, crucial for binding affinity in hydrophobic enzyme pockets[2].
Below is a consolidated profile of its core quantitative properties, serving as a baseline for ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.
Table 1: Physicochemical Properties of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate
| Property | Value | Structural Implication |
| CAS Registry Number | 92397-12-1[1] | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C14H14O4[1] | Defines the atomic composition and core mass. |
| Molecular Weight | 246.26 g/mol [1] | Well within the Lipinski Rule of 5 (<500 Da) for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | ~52.6 Ų[2] | Indicates excellent membrane permeability (ideal range < 140 Ų). |
| Hydrogen Bond Acceptors | 4[2] | Facilitates interactions with target kinase or reductase residues. |
| Hydrogen Bond Donors | 0[2] | Increases lipophilicity; relies on target-site donors for binding. |
| Rotatable Bonds | 3[2] | Provides conformational flexibility for the ester side-chain to optimize fit. |
Pharmacological Significance & Mechanistic Pathways
Chromene-3-carboxylate derivatives are not merely synthetic curiosities; they are potent bio-agents. Recent pharmacological screenings have demonstrated their profound impact on lipid metabolism and inflammatory pathways.
Anti-Hyperlipidemic Activity via HMG-CoA Reductase
Substituted chromene-3-carboxylates have shown remarkable efficacy as competitive inhibitors of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase[3]. Molecular docking studies reveal that the planar chromone core intercalates deeply into the enzyme's active site, often outperforming standard statins in binding affinity[3].
Fig 1: Mechanism of HMG-CoA reductase inhibition by chromene-3-carboxylate derivatives.
Elastase Inhibition and Anti-Inflammatory Potential
Beyond lipid regulation, 4H-chromene-3-carboxylates act as potent elastase inhibitors[4]. Overactive elastase degrades extracellular matrix proteins, driving skin aging and chronic inflammation. Kinetics mechanisms reveal that these compounds inhibit elastase competitively by forming a stable enzyme-inhibitor complex[4].
Table 2: Comparative Pharmacological Metrics of Chromene-3-Carboxylate Derivatives
| Target / Pathway | Derivative Class | Reference Standard | Quantitative Efficacy / Affinity |
| HMG-CoA Reductase | Benzo[h]chromene analog[3] | Atorvastatin | Binding: -12.898 kcal/mol vs -11.8605 kcal/mol |
| Elastase Inhibition | 4H-chromene analog[4] | Oleanolic Acid | IC50: 0.41 µM vs 13.45 µM |
Rational Synthetic Methodology
To ensure high purity and yield, the synthesis of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate must be tightly controlled. The following protocol utilizes a highly logical, self-validating sequence: the activation of a substituted salicylic acid, followed by C-acylation, and a thermodynamically driven cyclodehydration.
Experimental Protocol: Step-by-Step Synthesis
Phase 1: Acyl Chloride Formation Causality: Direct coupling of carboxylic acids with enolates often fails due to poor electrophilicity. Converting 4-methylsalicylic acid to its acyl chloride drastically increases its reactivity.
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Suspend 4-methylsalicylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
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Add thionyl chloride (SOCl2, 1.5 eq) dropwise at 0 °C, followed by a catalytic drop of DMF.
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Reflux for 3 hours. Self-Validation: The reaction is complete when the suspension becomes a clear, homogenous solution and gas evolution (SO2, HCl) ceases.
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Concentrate under reduced pressure to yield 2-hydroxy-4-methylbenzoyl chloride. Use immediately in Phase 2.
Phase 2: Enolate Addition (C-Acylation) Causality: A critical failure point in synthesizing substituted chromones is competing O-acylation. By using Sodium Hydride (NaH), we irreversibly deprotonate ethyl acetoacetate, generating a hard nucleophile that heavily favors C-acylation.
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In a separate flame-dried flask, suspend NaH (60% dispersion in mineral oil, 2.2 eq) in anhydrous THF at 0 °C.
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Slowly add ethyl acetoacetate (1.1 eq). Stir until hydrogen gas evolution stops (approx. 30 mins).
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Dropwise, add the acyl chloride from Phase 1 (dissolved in THF) to the enolate solution.
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Stir at room temperature for 4 hours.
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Quench with 1M HCl and extract with ethyl acetate. Wash the organic layer with brine to remove THF and water-soluble impurities.
Phase 3: Cyclodehydration Causality: The intermediate beta-diketone must be cyclized. Relying solely on ambient acid catalysis often stalls at ~60% conversion due to water accumulation. Integrating a Dean-Stark trap removes the aqueous byproduct, pushing the equilibrium to >85% yield.
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Dissolve the crude intermediate in toluene.
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Add catalytic p-Toluenesulfonic acid (p-TsOH, 0.1 eq).
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Attach a Dean-Stark apparatus and reflux for 6 hours. Self-Validation: Monitor the water collected in the trap; cessation of water droplet formation indicates reaction completion.
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Cool, wash with saturated NaHCO3, dry over MgSO4, and concentrate. Purify via recrystallization from ethanol.
Fig 2: Step-by-step synthetic workflow for the target chromone scaffold.
Analytical Validation Standards
A self-validating protocol requires orthogonal confirmation to ensure the structural integrity of the synthesized batch prior to biological assays.
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Thin Layer Chromatography (TLC): Use a Hexane:Ethyl Acetate (7:3) mobile phase. The target chromone will exhibit a distinct UV-active spot (254 nm) with a higher Rf value than the highly polar starting materials.
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13C NMR Spectroscopy: The definitive proof of successful cyclization is the disappearance of the aliphatic ketone signal (~200 ppm) and the emergence of the characteristic α,β-unsaturated chromone carbonyl carbon at ~175 ppm [2].
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Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should reveal a prominent [M+H]+ peak at m/z 247.26 , confirming the molecular weight of the target compound[1].
References[1] ChemicalBook. "92397-12-1 CAS Manufactory (Ethyl 2,7-diMethyl-4-oxo-4H-chroMene-3-carboxylate)". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHs7ESHBgZ8hW4LiX4p2xf4YoxDoh9shR35GdGRkOEl_cS8Th40nwqUtZjiw8CU3w8LgKJc9vkooyEL9IP8iu_RwVKtGeBi4EjXWG24nhnMhOhxw3A5L9iazF1wwUXW9M9INs0ybu7C8y-o7ejB2kIK5h6-IBI[3] Indian Journal of Pharmaceutical Sciences. "Synthesis, Characterization, Molecular Modelling and Biological Evaluation of Substituted Benzo (h) Chromene-3-Carboxylate Derivatives as a Potential Agent for the Treatment of Hyperlipidemia". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUpFnPqjxH6B37QPZLi0xEZZg26X0uVGt87eaV-VqRKK5XTVOfyA08aRKf_IKKGS3r9AZsXUOlHoOm1joUat-Zc5oQizqJb3XL_7FHtzAdRE1AvXELDENd-xuteKG1b_DyayEbXiMvJVtuWPBLwLSvtl1nekJv7yc7i_peSzKSb1q5fL9zz-UNK3GA1OMz-wlJGgrSmhSvMlQ8OBjOCnoB3KcuZ100mpfmd4RjuLimU87cV-d6d03p3z_uNcA0cS5Qw0NhfXd-cv7safcnzmcN9KDE7ZQkKsJxEjo_biOyWI638Cu8k858vGQ5c9Db4xWADCL3Omm5[4] Bioorganic Chemistry (PubMed). "Synthesis and characterization of new 4H-chromene-3-carboxylates ensuring potent elastase inhibition activity along with their molecular docking and chemoinformatics properties". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGygKLpkv6EB0vSKcc5xOdI0wu-Zngmel6kpcsEZe4-oV9L1A979bikIgIqTT5MhWXVJ0GmOb2hMNNNvqUnak1HAJZgBGeMH4rBkQL0eJGG20Ca9v1PzBALuY99UwtfaTMtco4=[2] PubChem (National Institutes of Health). "ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate | C13H12O4 | CID 642352". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVNcasTcbU9MOTNGonmQLothGcm0OFb0lBwiWyLEuCokC5s56WFahnLFDmMuCMFDn3sqJBYO_5i9x93M71BsHuft1NhkpttciXsw28Bj77k1HLtXQIa_owfBs2RV665iAmlRyVihJejQ4D4wow0HU79vfriW3hemgE8iJftn8ecbvQ3cBclIvhhea50rEDtYumow==
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